

AMG PERK 44: A Technical Guide to Studying eIF2 α Phosphorylation

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Compound of Interest

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This in-depth technical guide provides a comprehensive overview of **AMG PERK 44**, a potent and selective inhibitor of the Pancreatic Eukaryotic Translation Initiation Factor 2-alpha Kinase (PERK). This document details its mechanism of action, its application in studying the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2 α), and provides detailed protocols for key experimental procedures.

Introduction

Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. To cope with this stress, cells activate a complex signaling network known as the Unfolded Protein Response (UPR).[1] PERK is a critical ER stress sensor and a key component of the UPR.[2] Upon activation, PERK phosphorylates eIF2 α , leading to a global attenuation of protein synthesis, which reduces the protein load on the ER.[2] However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve ER stress or, if the stress is prolonged, induce apoptosis.[3][4]

AMG PERK 44 is a valuable research tool for dissecting the intricate role of the PERK-eIF2 α signaling axis in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders.[5][6]

AMG PERK 44: Quantitative Data

The following tables summarize the key quantitative data for **AMG PERK 44**, facilitating its effective application in experimental design.

Parameter	Value	Assay Conditions	Reference
IC ₅₀ (PERK)	6 nM	TR-FRET assay (1 μ M ATP)	[7] [8]
Cellular pPERK IC ₅₀	84 nM	Not specified	[8] [9]
Cellular PERK Inhibition	0.22 - 0.74 μ M	Not specified	[3]

Table 1: Potency of **AMG PERK 44**

Kinase	IC ₅₀	Selectivity Fold (vs. PERK)	Reference
PERK	6 nM	-	[7] [8]
GCN2	7300 nM	>1000	[8]
B-Raf	>1000 nM	>160	[8]
Other (387 kinases)	-	>160	[8] [10]

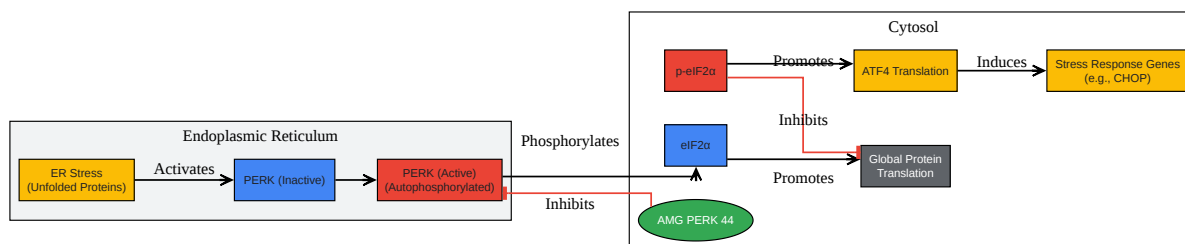
Table 2: Selectivity Profile of **AMG PERK 44**

Species	Dose	Administration	Effect	Reference
Mice	3-100 mg/kg	Oral	Robustly inhibits PERK autophosphorylation (ED ₅₀ =3 mg/kg; ED ₉₀ =60 mg/kg at 4 hours)	[8][9]
Mice	12.5 mg/kg	Intraperitoneal (daily)	Attenuates tumor growth	[10]
Mice	12 or 24 mg/kg	Intraperitoneal (daily)	Delayed tumor growth	[11]
Mice	21.4 µmol/kg (12 mg/kg)	Intravenous	Repressed PERK auto-phosphorylation in the liver	[3]
Rats and Mice	1 mg/kg	Intravenous	CL: 1.6 L/h·kg, Vss: 3.6 L/kg, MRT: 2.3 hours	[8][9]

Table 3: In Vivo Activity of **AMG PERK 44**

Signaling Pathway

The following diagram illustrates the central role of PERK in the eIF2 α phosphorylation pathway and the point of intervention for **AMG PERK 44**.



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Caption: The PERK-eIF2α signaling pathway under ER stress and its inhibition by **AMG PERK 44**.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **AMG PERK 44** to study eIF2α phosphorylation.

Western Blotting for Phosphorylated eIF2α

This protocol details the detection of phosphorylated eIF2α (p-eIF2α) and total eIF2α in cell lysates.

1. Cell Lysis:

- Treat cells with the desired concentration of **AMG PERK 44** and/or an ER stress inducer (e.g., thapsigargin, tunicamycin).
- Wash cells twice with ice-cold PBS.
- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

2. Protein Quantification:

- Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

- Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.

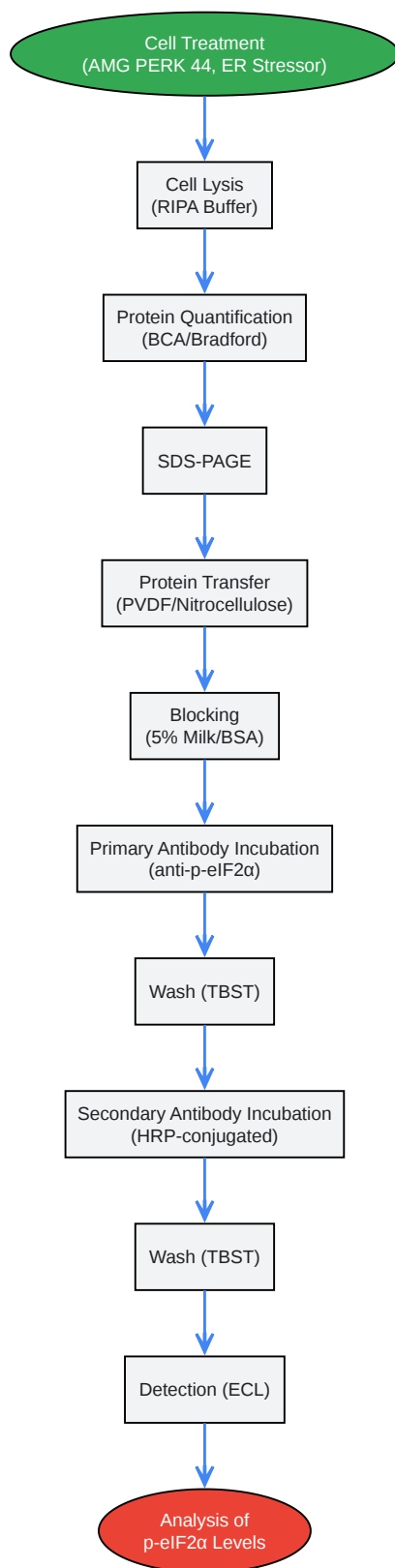
4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C. A typical dilution is 1:1000 in 5% BSA/TBST.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A typical dilution is 1:5000 in 5% milk/TBST.
- Wash the membrane three times for 10 minutes each with TBST.

- To assess total eIF2 α levels, the same membrane can be stripped and re-probed with an antibody against total eIF2 α , or a parallel gel can be run.

5. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system or X-ray film.



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Caption: A streamlined workflow for Western Blot analysis of p-eIF2α.

In Vivo Administration of AMG PERK 44 in Mice

This protocol outlines the preparation and administration of **AMG PERK 44** to mice for studying its effects on eIF2 α phosphorylation in tissues.

1. Formulation of **AMG PERK 44** for Injection:

- For intraperitoneal (i.p.) injection, a common vehicle is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[9]
- For intravenous (i.v.) injection, **AMG PERK 44** can be dissolved in DMSO and then diluted in a suitable vehicle such as saline or 150 mM dextrose to a final DMSO concentration of 6% or less.[3]
- For oral gavage, **AMG PERK 44** can be formulated in vehicles like 0.5% methylcellulose.

2. Dosing and Administration:

- The dosage of **AMG PERK 44** can range from 3 mg/kg to 100 mg/kg for oral administration and 12-24 mg/kg for intraperitoneal injection, depending on the experimental goals.[8][10][11]
- For acute studies of PERK inhibition, a single dose may be administered. For chronic studies, daily administration is often employed.
- Administer the prepared **AMG PERK 44** solution to mice via the chosen route (i.p., i.v., or oral gavage).

3. Tissue Collection and Processing:

- At the desired time point after the final dose, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
- Perfuse the animals with ice-cold PBS to remove blood from the tissues.
- Dissect the target tissues (e.g., liver, brain, tumor) and either snap-freeze them in liquid nitrogen for later analysis or immediately homogenize them in lysis buffer.

- For protein analysis, homogenize the tissues in RIPA buffer with protease and phosphatase inhibitors.
- Centrifuge the homogenates to pellet cellular debris and collect the supernatant for subsequent Western blot analysis as described in the previous protocol.

Cell Viability Assay

This protocol describes a common method to assess the effect of **AMG PERK 44** on cell viability, for example, using a CellTiter-Glo® Luminescent Cell Viability Assay.

1. Cell Seeding:

- Seed cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth during the experiment.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to attach.

2. Compound Treatment:

- Prepare serial dilutions of **AMG PERK 44** in the appropriate cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of **AMG PERK 44**. Include a vehicle-only control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

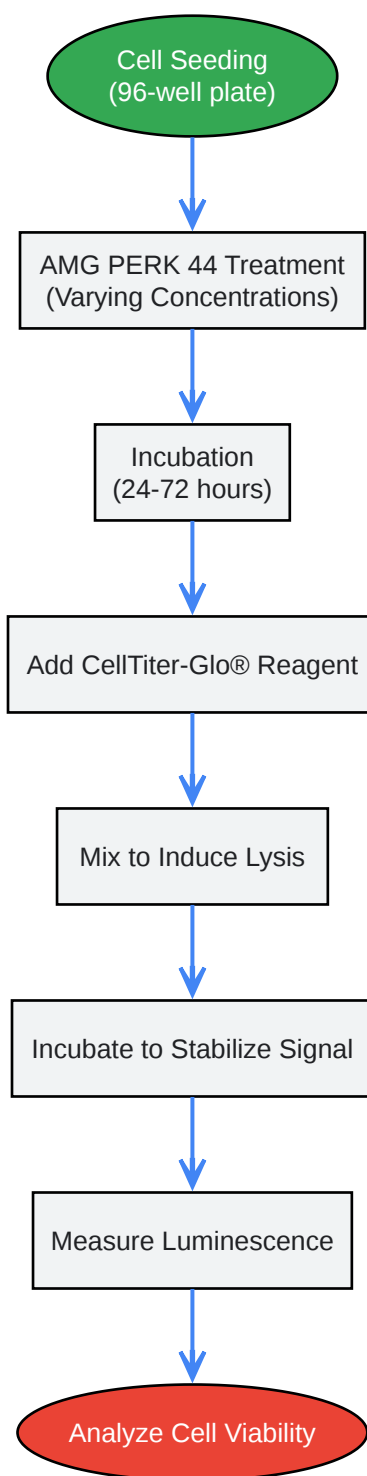
3. Assay Procedure (CellTiter-Glo®):

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[\[12\]](#)
- Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[\[7\]](#)[\[12\]](#)
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[\[7\]](#)

- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[\[7\]](#)
[\[12\]](#)

4. Data Acquisition and Analysis:

- Measure the luminescence of each well using a plate reader.
- The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
- Calculate cell viability as a percentage of the vehicle-treated control cells.



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Caption: Workflow for assessing cell viability using the CellTiter-Glo® assay.

Conclusion

AMG PERK 44 is a highly potent and selective inhibitor of PERK, making it an indispensable tool for investigating the role of the PERK-eIF2 α signaling pathway in cellular stress responses. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the design and execution of robust and reproducible experiments for researchers in both academic and industrial settings. Careful consideration of the experimental context, including cell type, treatment conditions, and appropriate controls, is crucial for obtaining meaningful and reliable results.

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